molecular formula C27H41N9O8 B167076 Osteostatin CAS No. 138949-73-2

Osteostatin

Cat. No.: B167076
CAS No.: 138949-73-2
M. Wt: 619.7 g/mol
InChI Key: FFEMNOZDYSNTNO-TWGJCYIBSA-N
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Description

The compound Osteostatin is a complex organic molecule with a significant role in various biochemical processes. This compound is characterized by its intricate structure, which includes multiple amino and hydroxy groups, as well as an indole ring. Its unique configuration allows it to participate in a variety of chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Osteostatin typically involves a series of peptide coupling reactions. These reactions are carried out under controlled conditions to ensure the correct stereochemistry of the product. Common reagents used in these reactions include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), which facilitate the formation of peptide bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle the repetitive nature of peptide bond formation. These machines allow for precise control over reaction conditions, such as temperature, pH, and reagent concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Osteostatin: can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups in the molecule can be oxidized to form carbonyl compounds.

    Reduction: The amino groups can be reduced to form amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction of the amino groups can produce primary or secondary amines.

Scientific Research Applications

Osteostatin: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in various biochemical pathways and interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving amino acid metabolism.

    Industry: Utilized in the production of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The mechanism of action of Osteostatin involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Osteostatin: can be compared to other similar compounds, such as:

    Peptides: Short chains of amino acids that share similar structural features and biological activities.

    Amino Acid Derivatives: Compounds derived from amino acids that have been modified to enhance their stability or activity.

    Indole Derivatives: Compounds containing the indole ring, which is known for its diverse biological activities.

These comparisons highlight the unique structural features and functional groups of This compound , which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41N9O8/c1-13(22(39)35-19(26(43)44)10-15-11-32-17-7-4-3-6-16(15)17)33-24(41)20(12-37)36-23(40)18(8-5-9-31-27(29)30)34-25(42)21(28)14(2)38/h3-4,6-7,11,13-14,18-21,32,37-38H,5,8-10,12,28H2,1-2H3,(H,33,41)(H,34,42)(H,35,39)(H,36,40)(H,43,44)(H4,29,30,31)/t13-,14+,18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEMNOZDYSNTNO-TWGJCYIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41N9O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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